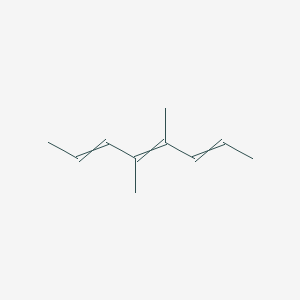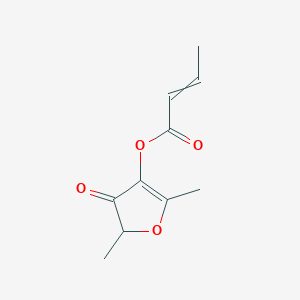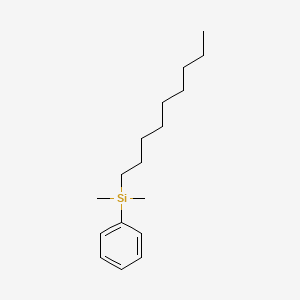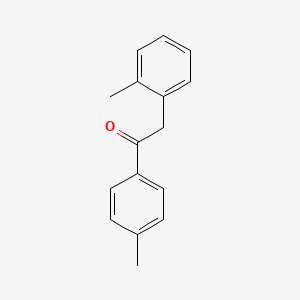
4,5-Dimethylocta-2,4,6-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethylocta-2,4,6-triene is an organic compound with the molecular formula C10H16. It is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils. This compound is characterized by its three conjugated double bonds and two methyl groups attached to the octatriene chain. It is known for its pleasant floral and sweet aroma, making it a valuable component in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions
4,5-Dimethylocta-2,4,6-triene can be synthesized through various methods. One common approach involves the catalytic hydrogenation of myrcene, a naturally occurring terpene. The reaction typically requires a palladium or platinum catalyst under mild conditions to achieve the desired product . Another method involves the isomerization of alloocimene using acid catalysts, which rearranges the double bonds to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the fractional distillation of essential oils containing ocimene isomers. The process includes the purification of the compound through distillation under reduced pressure to obtain a high-purity product .
化学反応の分析
Types of Reactions
4,5-Dimethylocta-2,4,6-triene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or heat.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
4,5-Dimethylocta-2,4,6-triene has several applications in scientific research:
作用機序
The mechanism of action of 4,5-Dimethylocta-2,4,6-triene involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its derivatives can interact with microbial cell membranes, leading to antimicrobial effects .
類似化合物との比較
4,5-Dimethylocta-2,4,6-triene can be compared with other similar compounds, such as:
2,6-Dimethyl-2,4,6-octatriene: Another ocimene isomer with similar chemical properties but different double bond positions.
Alloocimene: A structural isomer with different double bond configurations.
The uniqueness of this compound lies in its specific double bond configuration and the presence of methyl groups, which contribute to its distinct chemical reactivity and applications.
特性
CAS番号 |
125250-51-3 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
4,5-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-7-9(3)10(4)8-6-2/h5-8H,1-4H3 |
InChIキー |
IHGNPUMAGSNQEJ-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=C(C)C=CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)


![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)






